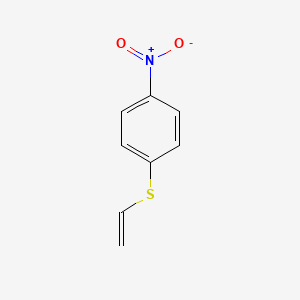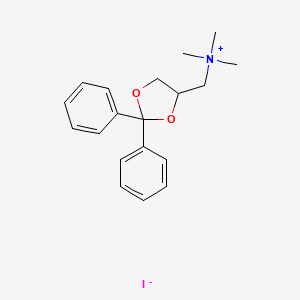
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a methanaminium group, which is a quaternary ammonium ion, and two phenyl groups attached to the dioxolane ring. The iodide ion serves as the counterion to balance the charge of the quaternary ammonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The dioxolane ring can be oxidized to form dioxolane-2-one or reduced to form diols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. These reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted quaternary ammonium salts.
Oxidation and Reduction: The major products are dioxolane-2-one and diols, respectively.
Scientific Research Applications
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications due to its quaternary ammonium structure.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide involves its interaction with molecular targets such as muscarinic acetylcholine receptors. The quaternary ammonium group mimics the structure of acetylcholine, allowing the compound to bind to and activate these receptors. This activation can lead to various physiological responses, depending on the specific receptor subtype and tissue involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Similar structure but lacks the quaternary ammonium group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of the quaternary ammonium group.
Uniqueness
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
36388-72-4 |
|---|---|
Molecular Formula |
C19H24INO2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(2,2-diphenyl-1,3-dioxolan-4-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24NO2.HI/c1-20(2,3)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WTMWKFHJJKIULW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
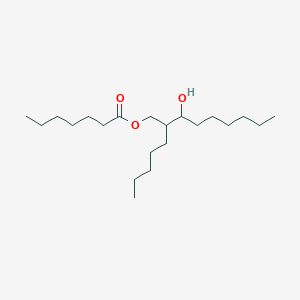
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)

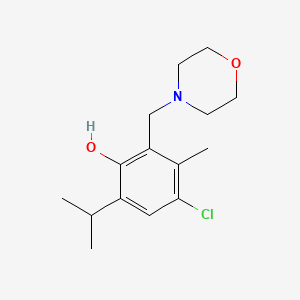
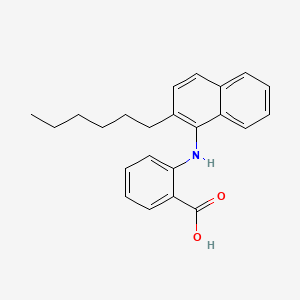
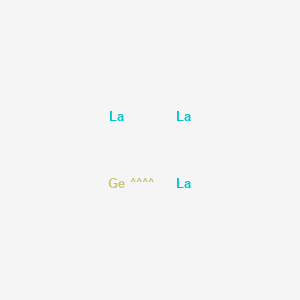
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)


